molecular formula C25H26ClN3O5S B563524 5-Chloro Bifeprunox Mesylate CAS No. 1217042-05-1

5-Chloro Bifeprunox Mesylate

Numéro de catalogue: B563524
Numéro CAS: 1217042-05-1
Poids moléculaire: 516.009
Clé InChI: GZUPEWPMZPFBNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Chloro Bifeprunox Mesylate is a chemical compound known for its role as an atypical antipsychotic agent. It is an agonist of the serotonin 5-hydroxytryptamine receptor 1A and exhibits partial agonism at dopamine D2 receptors. This compound is primarily investigated for its potential therapeutic applications in treating schizophrenia, psychosis, and Parkinson’s disease .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro Bifeprunox Mesylate typically involves multiple steps, starting with the preparation of the core structure, followed by chlorination and mesylation. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Chloro Bifeprunox Mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

5-Chloro Bifeprunox Mesylate has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 5-Chloro Bifeprunox Mesylate involves its interaction with dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 receptors, which helps stabilize dopamine activity in the brain. Additionally, it is an agonist at serotonin 5-hydroxytryptamine receptor 1A, which may contribute to its efficacy in reducing negative symptoms of schizophrenia and minimizing extrapyramidal symptoms .

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique due to its specific receptor binding profile and its potential to reduce side effects commonly associated with other antipsychotic agents, such as weight gain and hyperprolactinemia .

Activité Biologique

5-Chloro Bifeprunox Mesylate is a chemical compound categorized as an atypical antipsychotic agent. It is derived from Bifeprunox, which has been extensively studied for its pharmacological properties. This article explores the biological activity of this compound, focusing on its receptor interactions, therapeutic applications, and relevant research findings.

  • Molecular Formula : C25_{25}H26_{26}ClN3_3O5_5S
  • Molecular Weight : 516.01 g/mol
  • CAS Number : 1217042-05-1

This compound primarily acts as an agonist at the serotonin 5-HT1A receptor , which plays a crucial role in modulating mood and anxiety. Additionally, it exhibits partial agonist activity at the dopamine D2 receptors , which is significant for its therapeutic effects in treating schizophrenia and other psychotic disorders. The dual action on these receptors helps stabilize neurotransmitter systems, potentially reducing side effects commonly associated with traditional antipsychotics, such as extrapyramidal symptoms and catalepsy .

Receptor Interactions

The compound's interaction with neurotransmitter systems is pivotal in its biological activity:

  • Serotonin 5-HT1A Receptor : Activation of this receptor is linked to anxiolytic effects and mood regulation. Research indicates that this compound may enhance the efficacy of other antipsychotic medications by modulating serotonin pathways.
  • Dopamine D2 Receptor : As a partial agonist, it helps balance dopamine levels in the brain, which is essential for managing symptoms of schizophrenia. The compound's ability to mitigate hyperactivity associated with excessive dopamine can lead to improved patient outcomes .

Therapeutic Applications

This compound is primarily investigated for its potential use in:

  • Schizophrenia : Its receptor profile allows for effective management of both positive and negative symptoms while minimizing side effects.
  • Psychosis and Parkinson’s Disease : The compound's pharmacological properties make it a candidate for further exploration in these areas due to its ability to modulate dopaminergic activity without significant adverse effects.

Research Findings

Several studies have assessed the biological activity of this compound:

Study FocusFindings
Receptor Binding AffinityDemonstrated high affinity for serotonin 5-HT1A receptors and moderate affinity for dopamine D2 receptors .
Catalepsy ReductionShowed reduced cataleptogenic potential compared to traditional antipsychotics, indicating a favorable side effect profile.
Efficacy in Animal ModelsIn rodent models, administration resulted in significant reductions in hyperactivity and improvements in behavioral symptoms associated with psychosis .

Case Studies

Research highlights specific instances where this compound has been evaluated:

  • Animal Model Study : A study involving mice indicated that doses ranging from 64 to 250 µg/kg significantly reduced spontaneous locomotor activity, suggesting its potential effectiveness in controlling psychotic symptoms .
  • Comparative Analysis : In comparative studies with other antipsychotics, this compound exhibited superior efficacy in reducing side effects like catalepsy while maintaining therapeutic efficacy against schizophrenia symptoms .

Propriétés

IUPAC Name

5-chloro-7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2.CH4O3S/c25-20-14-21-23(30-24(29)26-21)22(15-20)28-11-9-27(10-12-28)16-17-5-4-8-19(13-17)18-6-2-1-3-7-18;1-5(2,3)4/h1-8,13-15H,9-12,16H2,(H,26,29);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUPEWPMZPFBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC(=CC5=C4OC(=O)N5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724516
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-5-chloro-1,3-benzoxazol-2(3H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217042-05-1
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-5-chloro-1,3-benzoxazol-2(3H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.